molecular formula C36H40N4O4S B605379 AM-643 free acid CAS No. 1233114-22-1

AM-643 free acid

Cat. No. B605379
M. Wt: 624.79
InChI Key: XIPYFDKZPWWWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AM-643 Free Acid is a bio-active chemical.

Scientific Research Applications

  • Chemical Analysis and Thermodynamics : AM-643 free acid, or similar compounds, are used in the study of alloys, such as in the mass spectrometric studies of alloys proposed for high-temperature reactor systems. This research involves analyzing the vaporization of alloys like IN-643 by high-temperature mass spectrometry, providing insights into chemical activities, partial free energies, and excess partial free energies of the alloy components (Hilpert & Ali-Khan, 1978).

  • Biochemistry and Cellular Studies : AM derivatives, which include compounds like AM-643 free acid, are studied for their interactions with biological systems. For example, NIH-3T3 mouse fibroblasts expressing the human multidrug transporter were found to actively extrude hydrophobic acetoxymethyl ester (AM) derivatives used for cellular loading of various fluorescent calcium and pH indicators. The hydrophilic free acid forms of these indicators are not exported by MDR1, highlighting a significant biochemical interaction (Homolya et al., 1993).

  • Material Science and Nanotechnology : In the field of material science and nanotechnology, diglycolamic acid-functionalized carbon nanotubes have been used for the selective separation of ions such as Eu3+ and Am3+. Studies have revealed the complexation and extraction behavior of these ions with such functionalized carbon nanotubes, indicating the potential application of AM-643 free acid or similar compounds in selective ion extraction and environmental remediation (Singha Deb et al., 2015).

  • Pharmaceutical Research and Drug Development : Research into 5-Lipoxygenase-activating protein inhibitors identified AM643 (a compound related to AM-643 free acid) as a potential candidate for the treatment of skin disorders involving leukotriene production. This highlights the therapeutic potential of such compounds in dermatological applications (Stock et al., 2010).

properties

CAS RN

1233114-22-1

Product Name

AM-643 free acid

Molecular Formula

C36H40N4O4S

Molecular Weight

624.79

IUPAC Name

3-(3-(tert-butylthio)-1-(4-(5-methoxypyrimidin-2-yl)benzyl)-5-((5-methylpyridin-2-yl)methoxy)-1H-indol-2-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C36H40N4O4S/c1-23-8-13-26(37-18-23)22-44-27-14-15-30-29(16-27)32(45-35(2,3)4)31(17-36(5,6)34(41)42)40(30)21-24-9-11-25(12-10-24)33-38-19-28(43-7)20-39-33/h8-16,18-20H,17,21-22H2,1-7H3,(H,41,42)

InChI Key

XIPYFDKZPWWWGS-UHFFFAOYSA-N

SMILES

Cc1ccc(nc1)COc2ccc3c(c2)c(c(n3Cc4ccc(cc4)c5ncc(cn5)OC)CC(C)(C)C(=O)O)SC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-643 Free Acid;  AM643 Free Acid; UNII-55668SZQ3E; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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